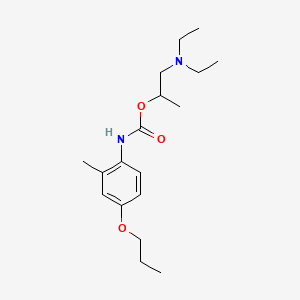
3-Phenylpropyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpropyl octanoate, also known as octanoic acid 3-phenylpropyl ester, is an organic compound with the molecular formula C17H26O2. It is an ester formed from the reaction of 3-phenylpropyl alcohol and octanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Phenylpropyl octanoate can be synthesized through esterification, where 3-phenylpropyl alcohol reacts with octanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
C9H12OH+C8H16O2→C17H26O2+H2O
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water. Additionally, enzymes such as lipases can be used as biocatalysts for a more environmentally friendly synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylpropyl octanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 3-phenylpropyl alcohol and octanoic acid.
Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: 3-Phenylpropyl alcohol and octanoic acid.
Oxidation: 3-Phenylpropionic acid.
Reduction: 3-Phenylpropyl alcohol and octanol.
Aplicaciones Científicas De Investigación
3-Phenylpropyl octanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in biological systems, particularly in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3-Phenylpropyl octanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to its hydrolysis into 3-phenylpropyl alcohol and octanoic acid. These products can then participate in various metabolic pathways. The phenyl group can also interact with aromatic receptors, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl octanoate: Another ester with a similar structure but with an ethyl group instead of a phenylpropyl group.
Methyl octanoate: Similar ester with a methyl group.
3-Phenylpropyl acetate: Similar ester but with an acetate group instead of an octanoate group.
Uniqueness
3-Phenylpropyl octanoate is unique due to its longer carbon chain and the presence of a phenyl group, which imparts distinct chemical and physical properties. Its pleasant aroma makes it particularly valuable in the fragrance industry compared to shorter-chain esters .
Propiedades
Número CAS |
68141-25-3 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
3-phenylpropyl octanoate |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-9-14-17(18)19-15-10-13-16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-15H2,1H3 |
Clave InChI |
OZLRQNRZFQXBQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)

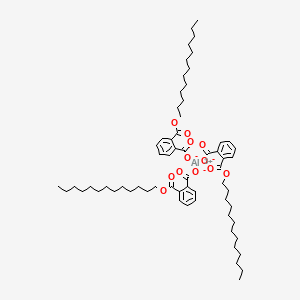

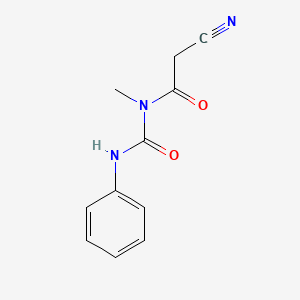
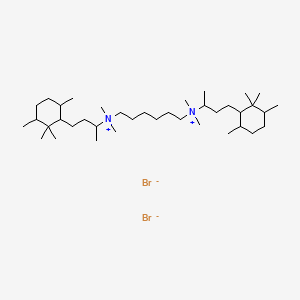
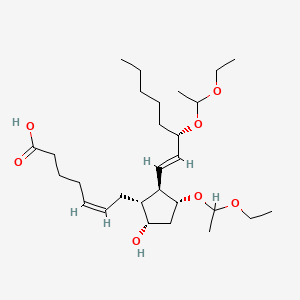

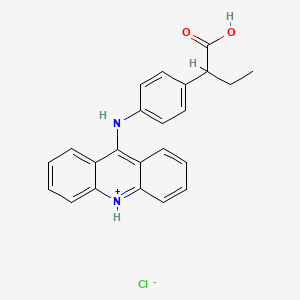
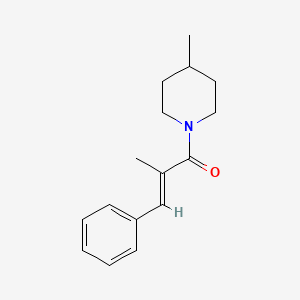

![(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester](/img/structure/B13767337.png)
